molecular formula C74H117N19O27 B14167046 H-DL-Pyr-DL-Ser-DL-Glu-DL-Glu-Gly-Gly-DL-Ser-DL-Asn-DL-Ala-DL-xiThr-DL-Lys-DL-Lys-DL-Pro-DL-Tyr-DL-xiIle-DL-Leu-OH

H-DL-Pyr-DL-Ser-DL-Glu-DL-Glu-Gly-Gly-DL-Ser-DL-Asn-DL-Ala-DL-xiThr-DL-Lys-DL-Lys-DL-Pro-DL-Tyr-DL-xiIle-DL-Leu-OH

Cat. No.: B14167046
M. Wt: 1704.8 g/mol
InChI Key: RMBUSFDUDIVELV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-DL-Pyr-DL-Ser-DL-Glu-DL-Glu-Gly-Gly-DL-Ser-DL-Asn-DL-Ala-DL-xiThr-DL-Lys-DL-Lys-DL-Pro-DL-Tyr-DL-xiIle-DL-Leu-OH is a synthetic peptide composed of various amino acids. Peptides like this one are often used in scientific research due to their ability to mimic natural biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this peptide involves the stepwise addition of amino acids in a specific sequence. The process typically uses solid-phase peptide synthesis (SPPS), where the peptide is assembled on a solid resin support. Each amino acid is protected by a temporary protecting group to prevent unwanted reactions. The coupling of amino acids is facilitated by reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) .

Industrial Production Methods

Industrial production of peptides like this one often employs automated peptide synthesizers, which can handle large-scale synthesis efficiently. The process involves similar steps as laboratory synthesis but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

This peptide can undergo various chemical reactions, including:

    Oxidation: Certain amino acids like tyrosine and methionine can be oxidized.

    Reduction: Disulfide bonds between cysteine residues can be reduced.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Specific amino acid derivatives and coupling reagents.

Major Products

The major products of these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of tyrosine can lead to the formation of dityrosine.

Scientific Research Applications

This peptide has numerous applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Helps in understanding protein-protein interactions and enzyme-substrate interactions.

    Medicine: Potential therapeutic applications, including drug delivery systems and vaccine development.

    Industry: Used in the development of biomaterials and nanotechnology.

Mechanism of Action

The mechanism of action of this peptide depends on its specific sequence and structure. It can interact with various molecular targets, including enzymes, receptors, and other proteins. These interactions can modulate biological pathways, leading to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This peptide’s unique sequence and structure give it specific properties that differentiate it from other peptides. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research.

Properties

Molecular Formula

C74H117N19O27

Molecular Weight

1704.8 g/mol

IUPAC Name

2-[[2-[[2-[[1-[6-amino-2-[[6-amino-2-[[2-[2-[[4-amino-2-[[2-[[2-[[2-[[4-carboxy-2-[[4-carboxy-2-[[3-hydroxy-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]butanoyl]amino]butanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]propanoylamino]-3-hydroxybutanoyl]amino]hexanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C74H117N19O27/c1-7-37(4)59(71(116)89-49(74(119)120)29-36(2)3)91-67(112)47(30-40-16-18-41(97)19-17-40)88-70(115)52-15-12-28-93(52)73(118)46(14-9-11-27-76)86-63(108)42(13-8-10-26-75)85-72(117)60(39(6)96)92-61(106)38(5)80-66(111)48(31-53(77)98)87-68(113)50(34-94)82-56(101)33-78-55(100)32-79-62(107)43(21-24-57(102)103)83-65(110)45(22-25-58(104)105)84-69(114)51(35-95)90-64(109)44-20-23-54(99)81-44/h16-19,36-39,42-52,59-60,94-97H,7-15,20-35,75-76H2,1-6H3,(H2,77,98)(H,78,100)(H,79,107)(H,80,111)(H,81,99)(H,82,101)(H,83,110)(H,84,114)(H,85,117)(H,86,108)(H,87,113)(H,88,115)(H,89,116)(H,90,109)(H,91,112)(H,92,106)(H,102,103)(H,104,105)(H,119,120)

InChI Key

RMBUSFDUDIVELV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C3CCC(=O)N3

Origin of Product

United States

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